molecular formula C5H5FO B14176610 Pent-4-ynoyl fluoride CAS No. 922496-01-3

Pent-4-ynoyl fluoride

Katalognummer: B14176610
CAS-Nummer: 922496-01-3
Molekulargewicht: 100.09 g/mol
InChI-Schlüssel: WUMAFERJEUTFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pent-4-ynoyl fluoride is an organic compound with the molecular formula C₅H₅FO It is characterized by the presence of a terminal alkyne group and a carbonyl fluoride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pent-4-ynoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pent-4-ynoic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Pent-4-ynoyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The alkyne group is susceptible to nucleophilic attack, leading to the formation of addition products.

    Hydrolysis: The carbonyl fluoride group can be hydrolyzed to form pent-4-ynoic acid and hydrogen fluoride.

    Substitution: The fluoride group can be substituted by other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as organolithium compounds or Grignard reagents are commonly used.

    Hydrolysis: Water or aqueous bases can be employed to hydrolyze the carbonyl fluoride group.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the fluoride group.

Major Products Formed

    Nucleophilic Addition: Products include various substituted alkenes or alkynes.

    Hydrolysis: The major product is pent-4-ynoic acid.

    Substitution: Products include amides, esters, or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Pent-4-ynoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules and probes for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which pent-4-ynoyl fluoride exerts its effects involves the reactivity of its functional groups. The alkyne group can participate in cycloaddition reactions, while the carbonyl fluoride group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Pentynoyl chloride: Similar structure but with a chlorine atom instead of a fluoride.

    4-Pentenoic acid: Contains a double bond instead of a triple bond and a carboxylic acid group instead of a carbonyl fluoride.

    4-Pentenoic anhydride: An anhydride derivative of 4-pentenoic acid.

Uniqueness

Pent-4-ynoyl fluoride is unique due to the presence of both an alkyne and a carbonyl fluoride group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

922496-01-3

Molekularformel

C5H5FO

Molekulargewicht

100.09 g/mol

IUPAC-Name

pent-4-ynoyl fluoride

InChI

InChI=1S/C5H5FO/c1-2-3-4-5(6)7/h1H,3-4H2

InChI-Schlüssel

WUMAFERJEUTFHI-UHFFFAOYSA-N

Kanonische SMILES

C#CCCC(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.